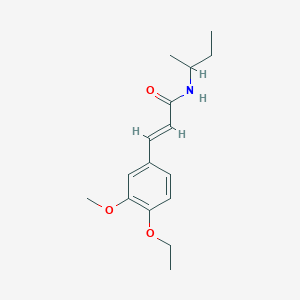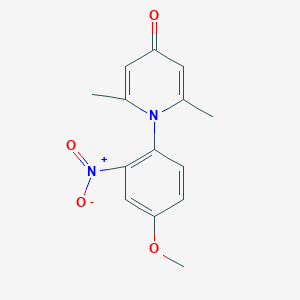![molecular formula C20H22N4O4 B256700 1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide](/img/structure/B256700.png)
1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide, commonly known as BODIPY, is a fluorescent dye that has gained significant attention in the field of scientific research due to its unique properties. BODIPY is a highly sensitive and specific probe that is widely used for imaging and sensing applications in various biological systems.
Mechanism of Action
The mechanism of action of BODIPY is based on the principle of fluorescence resonance energy transfer (FRET). BODIPY absorbs light at a specific wavelength and emits light at a longer wavelength. When BODIPY is excited by light, it transfers the energy to a nearby molecule, which in turn emits light at a different wavelength. This process is known as FRET, and it can be used to measure the distance between two molecules or to detect the presence of a specific molecule.
Biochemical and Physiological Effects:
BODIPY has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in various biological systems without causing any significant toxicity or adverse effects. BODIPY has also been shown to be stable under various physiological conditions, making it an ideal probe for long-term imaging studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of BODIPY is its high sensitivity and specificity for detecting various biomolecules. It is also highly photostable, which makes it ideal for long-term imaging studies. However, BODIPY has some limitations, including its relatively high cost and the need for specialized equipment for imaging.
Future Directions
There are several future directions for the use of BODIPY in scientific research. One area of interest is the development of new BODIPY derivatives with enhanced properties such as increased sensitivity and specificity for detecting specific biomolecules. Another area of interest is the use of BODIPY in combination with other imaging modalities such as MRI or PET to provide a more comprehensive view of biological systems. Overall, BODIPY has significant potential for advancing scientific research in various fields, including biology, chemistry, and medicine.
Synthesis Methods
BODIPY can be synthesized by various methods, including the condensation of a hydrazine derivative with a ketone, aldehyde, or diketone. The reaction is typically carried out under mild conditions, and the resulting product can be purified through various techniques such as column chromatography or recrystallization.
Scientific Research Applications
BODIPY has been extensively used in scientific research due to its unique properties such as high photostability, high quantum yield, and excellent solubility in aqueous media. BODIPY has been used as a fluorescent probe for imaging various biological systems, including cells, tissues, and organisms. It has also been used as a sensor for detecting various biomolecules such as metal ions, amino acids, and sugars.
properties
Product Name |
1-N',4-N'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide |
|---|---|
Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-N//',4-N//'-bis[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]butanedihydrazide |
InChI |
InChI=1S/C20H22N4O4/c1-13(15-7-3-5-9-17(15)25)21-23-19(27)11-12-20(28)24-22-14(2)16-8-4-6-10-18(16)26/h3-10,21-22H,11-12H2,1-2H3,(H,23,27)(H,24,28)/b15-13-,16-14- |
InChI Key |
GOSYWUPPQWPLDA-VMNXYWKNSA-N |
Isomeric SMILES |
C/C(=C\1/C(=O)C=CC=C1)/NNC(=O)CCC(=O)NN/C(=C/2\C(=O)C=CC=C2)/C |
SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)CCC(=O)NNC(=C2C=CC=CC2=O)C |
Canonical SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)CCC(=O)NNC(=C2C=CC=CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)
![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)

![Ethyl 4-{2-[(4-methoxyphenyl)acetyl]hydrazino}-4-oxo-2-butenoate](/img/structure/B256628.png)

![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)

![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)


![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)

